Methyl 5-aminopyrimidine-2-carboxylate hydrochloride
Overview
Description
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride typically involves the reaction of 5-aminopyrimidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminopyrimidine-5-carboxylate: Similar in structure but differs in the position of the amino and carboxylate groups.
2-Aminopyrimidine: Lacks the ester and hydrochloride groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications .
Biological Activity
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (MAPC-HCl) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. This article provides a comprehensive overview of the biological activity of MAPC-HCl, supported by data tables and research findings.
MAPC-HCl is characterized by its molecular formula and a molecular weight of approximately 203.63 g/mol. The compound features a pyrimidine ring with an amino group and a carboxylate functional group, which contribute to its reactivity and biological properties. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various applications.
The biological activity of MAPC-HCl is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, MAPC-HCl may modulate metabolic processes through its binding affinities with key proteins.
Antimicrobial Activity
MAPC-HCl exhibits significant antimicrobial properties against various bacterial strains. In studies assessing its efficacy against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), it demonstrated a notable reduction in the minimum inhibitory concentration (MIC). The results are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 4 | Effective |
MRSA | 8 | Highly Effective |
Escherichia coli | 16 | Moderate |
Antitumor Activity
Preliminary studies suggest that MAPC-HCl may possess antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance, in A2780 ovarian cancer cells, MAPC-HCl exhibited an IC50 value of 13.7 μM, indicating potential cytotoxic effects against tumor cells. Table 2 outlines the IC50 values observed in different cell lines.
Cell Line | IC50 (μM) | Effect |
---|---|---|
A2780 (Ovarian Cancer) | 13.7 | Cytotoxic |
518A2 (Melanoma) | 1.5 | Strongly Cytotoxic |
NIH 3T3 (Fibroblast) | 33.8 | Non-malignant Control |
Anti-inflammatory Activity
Research indicates that MAPC-HCl may also possess anti-inflammatory properties. It has been shown to reduce the expression of inflammatory markers such as COX-2 and iNOS in various experimental models. The following data illustrates the impact of MAPC-HCl on these markers:
Treatment | COX-2 Expression (%) | iNOS Expression (%) |
---|---|---|
Control | 100 | 100 |
MAPC-HCl (10 μM) | 45 | 40 |
Indomethacin (10 μM) | 30 | 35 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MAPC-HCl derivatives against MRSA using the Galleria mellonella infection model. The results indicated that derivatives maintained or enhanced MAPC-HCl's antimicrobial properties, achieving significant reductions in bacterial load.
- Antitumor Mechanism : In another investigation, MAPC-HCl was assessed for its pro-apoptotic effects on A2780 cells. The compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased cell death rates.
Research Findings and Future Directions
The biological activity of MAPC-HCl has been extensively studied; however, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Investigations into structure-activity relationships (SARs) are critical for optimizing its efficacy against specific targets.
Properties
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-11-6(10)5-8-2-4(7)3-9-5;/h2-3H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHSEGKGENTPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-25-4 | |
Record name | 2-Pyrimidinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-aminopyrimidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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